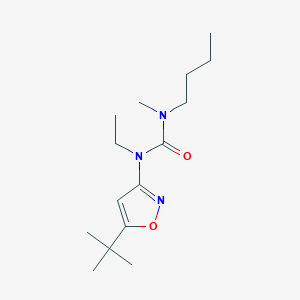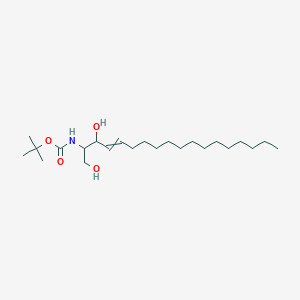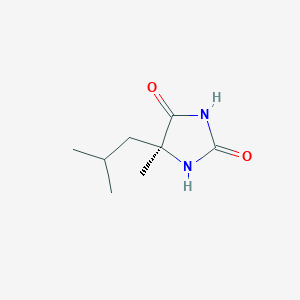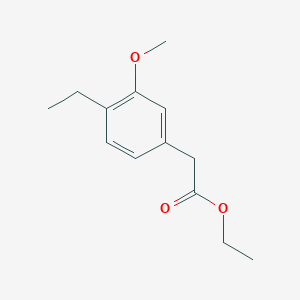
1-methyl-3-propylcyclopenta-1,3-diene
Descripción general
Descripción
1-methyl-3-propylcyclopenta-1,3-diene is an organic compound with the molecular formula C9H14. It is a derivative of cyclopentadiene, where the hydrogen atoms at positions 1 and 3 are substituted with a methyl and a propyl group, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-methyl-3-propylcyclopenta-1,3-diene can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with appropriate alkyl halides under basic conditions. For instance, cyclopentadiene can be reacted with methyl iodide and propyl bromide in the presence of a strong base like sodium hydride to yield 1,3-cyclopentadiene, 1-methyl-3-propyl- .
Industrial Production Methods
Industrial production of 1,3-cyclopentadiene, 1-methyl-3-propyl- typically involves the same alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-3-propylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of 1,3-cyclopentadiene, 1-methyl-3-propyl- using catalysts like palladium on carbon can yield saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the cyclopentadiene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under mild heating.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst at room temperature.
Substitution: Alkyl halides or acyl halides in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted cyclopentadiene derivatives.
Aplicaciones Científicas De Investigación
1-methyl-3-propylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,3-cyclopentadiene, 1-methyl-3-propyl- involves its ability to participate in various chemical reactions due to the presence of reactive double bonds in the cyclopentadiene ring. These double bonds can undergo addition reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Cyclopentadiene, 1-methyl-: Similar structure but lacks the propyl group.
1,3-Cyclopentadiene, 1-propyl-: Similar structure but lacks the methyl group.
Cyclopentadiene: The parent compound without any alkyl substitutions.
Uniqueness
1-methyl-3-propylcyclopenta-1,3-diene is unique due to the presence of both methyl and propyl groups, which influence its reactivity and physical properties. These substitutions can enhance its stability and make it suitable for specific applications where other cyclopentadiene derivatives may not be as effective .
Propiedades
Número CAS |
164394-67-6 |
|---|---|
Fórmula molecular |
C9H14 |
Peso molecular |
122.21 g/mol |
Nombre IUPAC |
1-methyl-3-propylcyclopenta-1,3-diene |
InChI |
InChI=1S/C9H14/c1-3-4-9-6-5-8(2)7-9/h6-7H,3-5H2,1-2H3 |
Clave InChI |
VQGOUCKJQJGDBV-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CCC(=C1)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,2-Dimethylpropyl)-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B8558136.png)
![2-[(4-Chlorobenzene-1-sulfonyl)amino]benzoyl chloride](/img/structure/B8558141.png)








![Naphth[1,2-c]isoxazole, 3-chloro-4,5-dihydro-](/img/structure/B8558198.png)
